Cas no 1207019-59-7 (1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione
- 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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- Inchi: 1S/C19H15BrN4O3/c1-2-23-18(25)14-8-3-4-9-15(14)24(19(23)26)11-16-21-17(22-27-16)12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3
- InChI Key: VDYUFSSLASYGPU-UHFFFAOYSA-N
- SMILES: N1(CC2ON=C(C3=CC=CC(Br)=C3)N=2)C2=C(C=CC=C2)C(=O)N(CC)C1=O
Computed Properties
- Exact Mass: 426.033
- Monoisotopic Mass: 426.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.5A^2
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3398-3297-2μmol |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-5μmol |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-10μmol |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-20μmol |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-1mg |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-2mg |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-3mg |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-4mg |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-5mg |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3398-3297-10mg |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione |
1207019-59-7 | 10mg |
$79.0 | 2023-09-10 |
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Research Brief on 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS: 1207019-59-7)
The compound 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS: 1207019-59-7) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer pathways. This heterocyclic compound, featuring both oxadiazole and tetrahydroquinazoline moieties, exhibits unique structural characteristics that make it an attractive scaffold for drug discovery.
Recent studies have focused on the synthesis and biological evaluation of this compound, revealing its potential as a selective kinase inhibitor. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its significant activity against protein kinases involved in neurodegenerative diseases, with IC50 values in the low micromolar range. The presence of the 3-bromophenyl group appears to enhance binding affinity through hydrophobic interactions with target proteins.
Structural-activity relationship (SAR) studies have identified the oxadiazole ring as crucial for maintaining biological activity, while modifications to the ethyl group at position 3 of the tetrahydroquinazoline core have shown variable effects on potency and selectivity. Molecular docking simulations suggest that the compound adopts a unique binding conformation in the ATP-binding pocket of target kinases, differentiating it from classical kinase inhibitors.
In pharmacokinetic studies, this compound has demonstrated favorable properties including moderate plasma protein binding (approximately 75-80%) and acceptable metabolic stability in human liver microsome assays. The bromine atom at the meta position of the phenyl ring contributes to both the compound's biological activity and its detectability in analytical methods, making it particularly useful for in vivo tracking studies.
Current research directions include the development of derivatives with improved blood-brain barrier penetration for CNS applications, as well as optimization of the scaffold for enhanced selectivity against specific kinase isoforms. The compound's unique chemical structure continues to serve as a valuable template for the design of new chemical entities in multiple therapeutic areas.
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